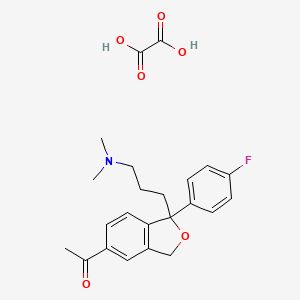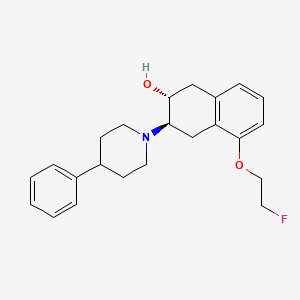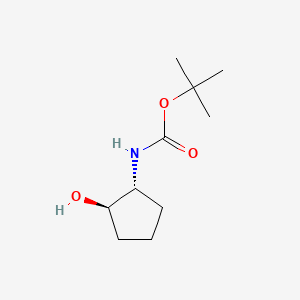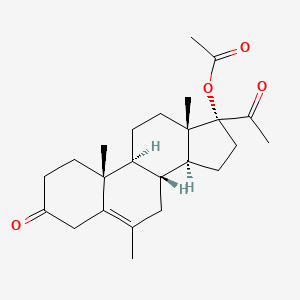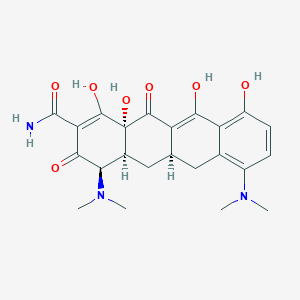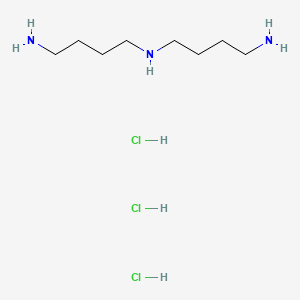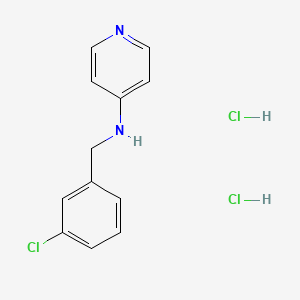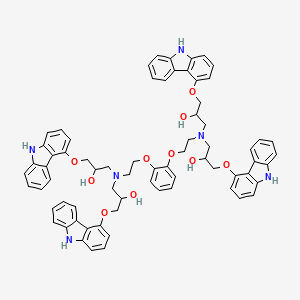
Terephthalic Acid-13C8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalic Acid-13C8 is a stable isotope of Terephthalic Acid . The empirical formula is 13C8H6O4 and the molecular weight is 174.07 .
Chemical Reactions Analysis
Terephthalic Acid is known to sublime without fusing when heated . In Comamonas thiooxydans strain E6, Terephthalic Acid is biodegraded to protocatechuic acid via a reaction pathway initiated by terephthalate 1,2-dioxygenase .Physical And Chemical Properties Analysis
Terephthalic Acid-13C8 is a white solid with a molecular weight of 174.07 . Terephthalic Acid, its non-isotopic counterpart, has a density of 1.519 g/cm3, melts at 300°C, and sublimes without boiling . It has low solubility in water (0.065 g/L at 25°C) and is considered a weak acid due to the presence of two carboxyl groups .Applications De Recherche Scientifique
1. Microbial Production
Terephthalic Acid (TPA), a significant organic chemical in the industry, is primarily utilized in producing polyesters, fibers, and films. Traditionally, it's produced through inorganic catalysis of p-xylene, but recent research has explored microbial methods for TPA production, offering a potentially more sustainable alternative (Shen, 2006).
2. Environmental Impact and Degradation
TPA production generates a substantial amount of wastewater, contributing to environmental pollution. Research has identified microbial degradation as an eco-friendly alternative to physical and chemical methods, which are complex and costly. A study isolated a Gram-positive strain capable of degrading TPA, offering insights into environmentally sustainable disposal methods (Yimo Zhang et al., 2013).
3. Wastewater Recovery
Recovering TPA from wastewater can address treatment challenges and add value by reusing hydrolysate in polyester alkyd coating production. This approach not only solves wastewater treatment issues but also enhances the recycling value of TPA (Xi Dan-li, 2007).
4. Biotechnological Production
Engineering Escherichia coli for the biotransformation of p-xylene into TPA has been studied. This biotechnological approach offers a promising alternative to traditional TPA production methods, potentially paving the way for more sustainable manufacturing processes (Z. Luo & S. Lee, 2017).
5. Advanced Oxidation Processes
Research on advanced oxidation processes like Na2S2O8-based thermal activation has shown effectiveness in treating TPA wastewater. This method demonstrates high removal efficiency and could provide a basis for more energy-efficient and effective industrial wastewater treatment (C. Xi et al., 2020).
6. Sustainable Alternatives
Studies have explored the environmental aspects of TPA production and the possibility of using renewable resources for biobased TPA. This is a significant step towards developing more environmentally friendly production methods and increasing the biobased content of polyethylene terephthalate (PET) (I. ColliasDimitris et al., 2014).
Safety And Hazards
Terephthalic Acid-13C8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Propriétés
Numéro CAS |
1794767-08-0 |
|---|---|
Nom du produit |
Terephthalic Acid-13C8 |
Formule moléculaire |
C8H6O4 |
Poids moléculaire |
174.071 |
Nom IUPAC |
terephthalic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
Clé InChI |
KKEYFWRCBNTPAC-LLXNCONNSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
Synonymes |
1,4-Benzenedicarboxylic Acid-13C8; 1,4-Dicarboxybenzene-13C8; 4-Carboxybenzoic Acid-13C8; Amoco TA 33-13C8; NSC 36973-13C8; QTA-13C8; S-LOP-13C8; TA 33LP-13C8; TPA-13C8; WR 16262-13C8; p-Benzenedicarboxylic Acid-13C8; p-Carboxybenzoic Acid-13C8; p-Di |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



